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Introduction
Internalins are a family of surface proteins expressed by the facultative intracellular pathogen

Listeria monocytogenes. These proteins, particularly Internalin A (InlA) and Internalin B (InlB),

are pivotal in mediating the adhesion and subsequent invasion of the bacterium into non-

phagocytic host cells. This process is initiated by the specific interaction of internalins with

host cell surface receptors. InlA binds to E-cadherin, a key component of adherens junctions,

primarily on intestinal epithelial cells.[1] InlB, on the other hand, interacts with the ubiquitously

expressed receptor tyrosine kinase, Met, also known as the hepatocyte growth factor receptor

(HGFR).[2][3]

The specificity of these interactions makes internalins valuable tools for studying cell

adhesion, signaling pathways, and for the development of targeted therapeutic and drug

delivery systems. By coating inert beads with purified internalins, researchers can mimic the

initial stages of Listeria infection in a controlled, non-infectious system. These internalin-

coated beads serve as a powerful model to investigate the molecular mechanisms of cell

adhesion, receptor clustering, and the downstream signaling events that lead to cytoskeletal

rearrangements and internalization.

This document provides detailed protocols for the preparation of internalin-coated beads and

their application in quantitative cell adhesion assays. It also outlines the key signaling pathways
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activated by InlA and InlB and presents data in a structured format to facilitate experimental

design and interpretation.

Data Presentation
The following tables summarize quantitative data from studies investigating internalin-

mediated cell adhesion. These data can be used as a reference for expected outcomes in cell

adhesion assays.

Condition Adhesion Metric
Fold

Change/Value
Cell Type Reference

Wild-type L.

monocytogenes

(aggregated) vs.

actA-ΔC mutant

(non-

aggregating)

Number of

adherent

bacteria per host

cell

~5-fold increase HeLa [4]

Control

(untreated) vs.

MET-depleted

Average number

of associated

bacteria per host

cell

8.17 (± 0.27) vs.

3.25 (± 1.07)
HeLa [4]

Signaling Pathways
The binding of internalins to their respective receptors triggers distinct downstream signaling

cascades, which are crucial for the internalization of the beads, mimicking bacterial entry.

Internalin A (InlA) - E-cadherin Signaling Pathway
The interaction of InlA with E-cadherin initiates a signaling cascade that co-opts the cellular

machinery of adherens junctions.[5] This leads to the recruitment of catenins (α-catenin and β-

catenin), which link E-cadherin to the actin cytoskeleton.[2][6] Subsequent activation of Src

family kinases leads to the phosphorylation of E-cadherin, followed by its ubiquitination by the

E3 ligase Hakai.[5][6] These events promote the recruitment of the endocytic machinery,

including clathrin and caveolin, culminating in the internalization of the InlA-coated bead.[5]
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InlA-E-cadherin signaling cascade.

Internalin B (InlB) - Met Signaling Pathway
InlB acts as an agonist for the Met receptor tyrosine kinase.[3] The binding of InlB to Met

induces receptor dimerization and trans-autophosphorylation, leading to the activation of

downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MAPK cascades.[7]

The phosphorylated Met receptor also recruits the E3 ubiquitin ligase Cbl via the adaptor
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protein Grb2.[7] Cbl-mediated monoubiquitination of Met promotes clathrin-mediated

endocytosis, leading to the internalization of the InlB-coated bead.[7]
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InlB-Met signaling cascade.

Experimental Protocols
Protocol 1: Covalent Coupling of Internalin to
Carboxylated Beads
This protocol describes the covalent attachment of purified internalin (InlA or InlB) to

carboxylated polystyrene or magnetic beads using EDC/Sulfo-NHS chemistry. This method

ensures a stable and oriented presentation of the protein on the bead surface.

Materials:

Carboxylated polystyrene or magnetic beads (e.g., 1-5 µm diameter)
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Purified recombinant Internalin A or Internalin B (with a free amine group)

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Quenching/Blocking Buffer: 100 mM Tris-HCl, pH 7.4 or 1% BSA in PBS

N-hydroxysulfosuccinimide (Sulfo-NHS)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

Wash Buffer: PBS with 0.05% Tween-20

Microcentrifuge tubes

End-over-end rotator

Procedure:

Bead Preparation:

Resuspend the stock solution of carboxylated beads by vortexing.

Transfer the desired amount of beads (e.g., 10 mg) to a microcentrifuge tube.

Wash the beads twice with Activation Buffer. To wash, pellet the beads by centrifugation

(e.g., 10,000 x g for 5 minutes for magnetic beads, use a magnetic stand) or as per the

manufacturer's instructions. Carefully aspirate the supernatant and resuspend the beads

in 1 mL of Activation Buffer.

Carboxyl Group Activation:

Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation

Buffer.

Resuspend the washed beads in 500 µL of Activation Buffer.

Add 50 µL of the Sulfo-NHS solution to the bead suspension and mix gently.
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Add 50 µL of the EDC solution to the bead suspension and immediately vortex.

Incubate for 15-30 minutes at room temperature on an end-over-end rotator.

Protein Coupling:

Pellet the activated beads by centrifugation and quickly wash once with 1 mL of ice-cold

Coupling Buffer.

Immediately resuspend the activated beads in 1 mL of Coupling Buffer containing the

desired concentration of purified internalin (e.g., 100 µg/mL). The optimal concentration

should be determined empirically.

Incubate for 2 hours at room temperature or overnight at 4°C on an end-over-end rotator.

Quenching and Blocking:

Pellet the beads and discard the supernatant containing unbound protein.

To quench any unreacted carboxyl groups, resuspend the beads in 1 mL of

Quenching/Blocking Buffer.

Incubate for 30 minutes at room temperature on a rotator.

Final Washes and Storage:

Wash the internalin-coated beads three times with 1 mL of Wash Buffer.

After the final wash, resuspend the beads in a suitable storage buffer (e.g., PBS with 0.1%

BSA and 0.02% sodium azide) at a desired concentration (e.g., 1 x 10^8 beads/mL).

Store the coated beads at 4°C. The stability of the coated beads should be determined,

but they are typically stable for several weeks to months.

Protocol 2: Static Cell Adhesion Assay with Internalin-
Coated Beads
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This assay quantifies the adhesion of cells to internalin-coated beads. The number of

adherent cells is determined by measuring the fluorescence of a pre-labeled cell population

that remains bound to the beads after washing steps.

Materials:

Internalin-coated beads (from Protocol 1)

Control beads (coated with BSA or an irrelevant protein)

Target cells (e.g., Caco-2 for InlA, HeLa for InlB)

Cell culture medium

Fluorescent cell stain (e.g., Calcein-AM)

96-well black, clear-bottom microplate

Adhesion Buffer: HBSS or serum-free medium

Wash Buffer: PBS

Fluorescence microplate reader

Procedure:

Cell Preparation and Labeling:

Culture target cells to 80-90% confluency.

Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface

receptors.

Wash the cells once with PBS and resuspend in Adhesion Buffer at a concentration of 1 x

10^6 cells/mL.

Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's

protocol.
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Wash the labeled cells twice with Adhesion Buffer to remove excess dye and resuspend at

the final desired concentration (e.g., 2 x 10^5 cells/mL).

Adhesion Assay:

Add 50 µL of internalin-coated beads and control beads to separate wells of the 96-well

plate. The number of beads per well should be optimized.

Add 50 µL of the labeled cell suspension to each well (resulting in 1 x 10^4 cells/well).

Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion to the beads. The

incubation time may need to be optimized.

After incubation, create a standard curve by adding known numbers of labeled cells to

empty wells to correlate fluorescence intensity with cell number.

Washing:

Gently wash the wells to remove non-adherent cells. If using magnetic beads, use a

magnetic plate separator to hold the beads while aspirating the supernatant. For non-

magnetic beads, gentle centrifugation of the plate (e.g., 100 x g for 2 minutes) can be

used to pellet the beads and bound cells before careful aspiration of the supernatant.

Perform the wash 2-3 times with 100 µL of PBS per well. The stringency of the washing

steps should be consistent across all wells.

Quantification:

After the final wash, add 100 µL of PBS to each well.

Measure the fluorescence intensity using a microplate reader with the appropriate

excitation and emission wavelengths for the chosen dye (e.g., 490/525 nm for Calcein-

AM).[8]

Data Analysis:

Subtract the background fluorescence from wells containing only beads.
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Use the standard curve to convert the fluorescence intensity of the remaining cells into the

number of adherent cells.

Calculate the percentage of adherent cells for each condition: (Number of adherent cells /

Total number of cells added) x 100.

Compare the adhesion to internalin-coated beads with the adhesion to control beads to

determine the specificity of the interaction.

Experimental Workflow Diagram
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Workflow for the cell adhesion assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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